3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Description

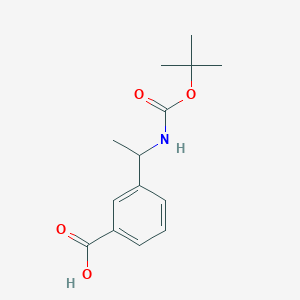

3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent at the meta position of the aromatic ring. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step syntheses . This compound is widely utilized as an intermediate in pharmaceutical research, particularly in the development of proteolysis-targeting chimeras (PROTACs) and peptide conjugates . Its molecular formula is C14H19NO4 (MW: ~265.31 g/mol), and it is typically stored under dry conditions at 2–8°C to prevent degradation .

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-6-5-7-11(8-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYITCUSPYOBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624845 | |

| Record name | 3-{1-[(tert-Butoxycarbonyl)amino]ethyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165949-84-8 | |

| Record name | 3-{1-[(tert-Butoxycarbonyl)amino]ethyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, also known as a derivative of benzoic acid with a tert-butoxycarbonyl (Boc) protecting group, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety with an amino group protected by a tert-butoxycarbonyl group. Its molecular formula is , and it has a molecular weight of approximately 279.33 g/mol. The presence of the Boc group is significant for enhancing stability and solubility, which are crucial for pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Functional Groups | Carboxylic acid, amine |

| Stereochemistry | Chiral center present |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The Boc group can be cleaved under physiological conditions, releasing the active amine that may participate in biochemical pathways.

Potential Biological Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It could interact with neurotransmitter receptors, potentially influencing neurological functions.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure can significantly influence biological activity. For example, variations in the length of the alkyl chain or the presence of different functional groups can enhance or diminish potency against specific targets .

Table 2: SAR Insights from Related Compounds

| Modification | Effect on Activity |

|---|---|

| Lengthening alkyl chain | Increased potency |

| Removal of Boc group | Decreased stability |

| Addition of polar functional groups | Enhanced solubility |

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit micromolar to nanomolar inhibition against various cancer cell lines. For example, compounds designed to target mitotic spindles have shown effectiveness in inducing multipolar spindle formation in centrosome-amplified cancer cells . Although direct studies on this compound are scarce, its structural similarities suggest potential for similar activities.

Pharmacological Evaluation

The pharmacological evaluation of compounds structurally related to this compound has revealed their potential as therapeutic agents. These evaluations often focus on:

- Toxicity Profiles : Understanding the safety and hazard information associated with these compounds.

- Efficacy : Assessing their effectiveness in inhibiting specific biological pathways.

Comparison with Similar Compounds

Positional Isomers

- 4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS: 180863-55-2) Structural Difference: Substitution at the para position instead of meta. Impact: Para-substituted analogs exhibit altered electronic effects and steric environments, influencing solubility and reactivity. Computational similarity to the target compound is 0.87 .

- 3-((tert-Butoxycarbonyl)amino)benzoic acid (CAS: N/A) Structural Difference: Lacks the ethyl spacer between the Boc-protected amine and the benzene ring. Impact: Reduced steric hindrance may enhance coupling efficiency in peptide synthesis. Molecular formula: C12H15NO4 (MW: 237.25 g/mol) .

Chain Length Variants

- 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS: 33233-67-9) Structural Difference: Two-carbon ethyl chain between the Boc-amine and benzene ring. Impact: Increased chain length may improve flexibility in drug-target interactions. Similarity score: 0.83 .

- Methyl 3-(((tert-Butoxycarbonyl)amino)methyl)benzoate (CAS: 132690-91-6) Structural Difference: Aminomethyl group (one-carbon chain) and methyl ester instead of carboxylic acid. Impact: Ester derivatives are less polar, enhancing solubility in organic solvents. Similarity score: 0.85 .

Functional Group Modifications

- 3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid (CAS: 1014644-95-1) Structural Difference: Incorporates a propan-2-yl amino group with a tert-butoxy carbonyl moiety. Impact: Altered steric and electronic properties may affect binding affinity in enzyme inhibition studies .

- 3-(3-(2-((tert-Butoxycarbonyl)amino)ethyl)phenoxy)benzoic acid Structural Difference: Additional phenoxy group at the 3-position. Molecular weight: 357.41 g/mol .

Comparative Data Table

Preparation Methods

Protection of the Amino Group

- The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or an alkali metal carbonate (e.g., sodium carbonate, potassium carbonate).

- Typical reaction conditions involve stirring at temperatures from 10 °C to 30 °C for 1 to 6 hours.

- The Boc group protects the amino functionality from side reactions during subsequent synthetic steps and is stable under basic conditions but can be removed under acidic conditions if needed.

Alkylation and Coupling Reactions

- The protected aminoethyl intermediate is alkylated with an appropriate alkyl halide (e.g., ethyl bromide) to introduce the ethyl group on the nitrogen.

- Coupling with benzoic acid or its derivatives is achieved using coupling reagents like dicyclohexylcarbodiimide (DCC), facilitating amide bond formation.

- Industrial methods often employ continuous flow reactors for alkylation and automated systems for coupling to increase efficiency and reproducibility.

Lithiation and Carboxylation Route

- A key alternative approach involves the lithiation of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate or similar Boc-protected aromatic bromides using alkyl lithium reagents such as tert-butyl lithium or sec-butyl lithium.

- This lithiation is conducted in anhydrous solvents like tetrahydrofuran (THF) at low temperatures (-100 °C to -60 °C) for 0.5 to 3 hours.

- The resulting aryllithium intermediate is then reacted with carbon dioxide (dry ice) to introduce the carboxylic acid moiety, forming the desired Boc-protected benzoic acid derivative.

- The reaction mixture is stirred for 6 to 24 hours to ensure completion.

- The product is isolated by conventional methods including filtration, chromatography, and recrystallization.

Reduction and Functional Group Transformation

- In some synthetic sequences, borane dimethyl sulfide complex is used to reduce intermediates such as 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid to corresponding alcohol derivatives.

- This reaction is typically performed in THF under nitrogen atmosphere, followed by quenching with methanol and workup involving aqueous acid and base washes.

- The product is isolated as a solid or oil depending on conditions.

Summary of Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature Range | Time | Notes |

|---|---|---|---|---|

| Amino group protection | Boc-Cl, triethylamine or Na2CO3/K2CO3 | 10 °C to 30 °C | 1 to 6 hours | Ensures selective protection of NH2 group |

| Alkylation | Alkyl halide (e.g., ethyl bromide), base | Ambient to reflux | Variable | Introduces ethyl substituent |

| Coupling | Dicyclohexylcarbodiimide (DCC) | Ambient | Variable | Forms amide bond with benzoic acid |

| Lithiation and carboxylation | Alkyl lithium (tert-butyl lithium), CO2 (dry ice) | -100 °C to -60 °C | 0.5 to 3 hours (lithiation), 6 to 24 hours (carboxylation) | Forms benzoic acid moiety via CO2 insertion |

| Reduction | Borane dimethyl sulfide complex | Reflux in THF | ~1 hour | Converts acid to alcohol derivatives |

| Purification | Filtration, chromatography, recrystallization | Ambient | As required | Ensures product purity |

Research Findings and Industrial Relevance

- The lithiation/carboxylation method provides a highly efficient route to the target compound with good yields and purity, favored in pharmaceutical intermediate synthesis.

- Protection with Boc-Cl is a standard and reliable method to safeguard amino groups, enabling multi-step synthetic sequences without side reactions.

- Continuous flow and automated coupling techniques improve scalability and reproducibility in industrial production.

- The use of alkali metal carbonates or sterically hindered amines as bases during Boc protection enhances reaction selectivity and yield.

- Workup procedures involving aqueous acid/base washes and drying over anhydrous sodium sulfate are critical for isolating high-purity products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.